(2S)-4-amino-4-oxo-2-[[(2S)-pyrrolidin-1-ium-2-carbonyl]amino]butanoate
Overview
Description
(2S)-4-amino-4-oxo-2-[[(2S)-pyrrolidin-1-ium-2-carbonyl]amino]butanoate is a compound of significant interest in the fields of chemistry and biochemistry This compound is characterized by its unique structure, which includes an amino group, a carbonyl group, and a pyrrolidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-4-amino-4-oxo-2-[[(2S)-pyrrolidin-1-ium-2-carbonyl]amino]butanoate typically involves the use of amino acids and their derivatives. One common method is the condensation reaction between a protected amino acid and a pyrrolidine derivative. The reaction conditions often require the use of coupling agents such as carbodiimides to facilitate the formation of the amide bond. The reaction is usually carried out in an organic solvent like dichloromethane or dimethylformamide under an inert atmosphere to prevent oxidation .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature and pressure, which is crucial for optimizing yield and purity. The use of automated systems also reduces the risk of contamination and improves the reproducibility of the synthesis .
Chemical Reactions Analysis
Types of Reactions
(2S)-4-amino-4-oxo-2-[[(2S)-pyrrolidin-1-ium-2-carbonyl]amino]butanoate undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The carbonyl group can be reduced to form alcohols or amines.
Substitution: The amino group can participate in nucleophilic substitution reactions to form substituted amides or esters.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles like alkyl halides or acyl chlorides are used in the presence of a base such as triethylamine.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the amino group can yield nitroso derivatives, while reduction of the carbonyl group can produce alcohols .
Scientific Research Applications
Chemistry
In chemistry, (2S)-4-amino-4-oxo-2-[[(2S)-pyrrolidin-1-ium-2-carbonyl]amino]butanoate is used as a building block for the synthesis of more complex molecules.
Biology
In biological research, this compound is used to study enzyme-substrate interactions. Its structural similarity to natural substrates makes it a useful tool for probing the active sites of enzymes and understanding their mechanisms of action .
Medicine
Its ability to form stable amide bonds makes it a suitable candidate for the development of peptide-based therapeutics .
Industry
In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its versatility allows for the creation of polymers and other advanced materials with specific properties .
Mechanism of Action
The mechanism of action of (2S)-4-amino-4-oxo-2-[[(2S)-pyrrolidin-1-ium-2-carbonyl]amino]butanoate involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with active site residues of enzymes, while the carbonyl group can participate in nucleophilic attack by enzyme active sites. These interactions facilitate the formation of enzyme-substrate complexes, leading to the desired biochemical reactions .
Comparison with Similar Compounds
Similar Compounds
- (2S)-5-oxopyrrolidine-2-carboxylic acid
- (2S)-pyrrolidine-2-carboxylic acid
- (2S)-pyrrolidine-2,5-dione
Uniqueness
What sets (2S)-4-amino-4-oxo-2-[[(2S)-pyrrolidin-1-ium-2-carbonyl]amino]butanoate apart from similar compounds is its combination of functional groups. The presence of both an amino group and a carbonyl group in the same molecule allows for a wider range of chemical reactions and interactions, making it a more versatile compound for various applications .
Properties
IUPAC Name |
(2S)-4-amino-4-oxo-2-[[(2S)-pyrrolidin-1-ium-2-carbonyl]amino]butanoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15N3O4/c10-7(13)4-6(9(15)16)12-8(14)5-2-1-3-11-5/h5-6,11H,1-4H2,(H2,10,13)(H,12,14)(H,15,16)/t5-,6-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JQOHKCDMINQZRV-WDSKDSINSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC([NH2+]C1)C(=O)NC(CC(=O)N)C(=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H]([NH2+]C1)C(=O)N[C@@H](CC(=O)N)C(=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15N3O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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